4-Methylisoquinolin-5-ol

ROCK inhibition Kinase selectivity Isoquinolinesulfonamide

4-Methylisoquinolin-5-ol (CAS 651310-48-4), also designated as 5-isoquinolinol, 4-methyl- (9CI) or 4-methyl-5-hydroxyisoquinoline, is a heterobicyclic aromatic compound belonging to the isoquinoline family. Its molecular formula is C₁₀H₉NO with a molecular weight of 159.18 g/mol and an exact mass of 159.06800 Da.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 651310-48-4
Cat. No. B8792590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylisoquinolin-5-ol
CAS651310-48-4
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=CN=CC2=C1C(=CC=C2)O
InChIInChI=1S/C10H9NO/c1-7-5-11-6-8-3-2-4-9(12)10(7)8/h2-6,12H,1H3
InChIKeyRCBSGVKOJQMRIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylisoquinolin-5-ol (CAS 651310-48-4): Chemical Identity and Core Structural Features


4-Methylisoquinolin-5-ol (CAS 651310-48-4), also designated as 5-isoquinolinol, 4-methyl- (9CI) or 4-methyl-5-hydroxyisoquinoline, is a heterobicyclic aromatic compound belonging to the isoquinoline family. Its molecular formula is C₁₀H₉NO with a molecular weight of 159.18 g/mol and an exact mass of 159.06800 Da . The compound features a fused benzene–pyridine ring system with a hydroxyl substituent at the 5-position and a methyl group at the 4-position. This specific substitution pattern distinguishes it from the parent isoquinolin-5-ol (CAS 2439-04-5, MW 145.16) and from 4-methylisoquinoline (CAS 1196-39-0, MW 143.18), both of which lack the complementary functional group [1]. Commercially, 4-methylisoquinolin-5-ol is supplied at ≥95% purity (typically 97%) and is primarily utilized as a research intermediate in medicinal chemistry and chemical biology .

Why 4-Methylisoquinolin-5-ol Cannot Be Replaced by Generic Isoquinolin-5-ol or Simple Methylisoquinolines


Substituting 4-methylisoquinolin-5-ol with unsubstituted isoquinolin-5-ol (CAS 2439-04-5) or 4-methylisoquinoline (CAS 1196-39-0) is not chemically equivalent because the 4-methyl and 5-hydroxy groups act cooperatively to direct regioselective electrophilic substitution. Isoquinoline itself undergoes sulfonation preferentially at the 5-position; however, the presence of the 4-methyl substituent electronically and sterically modulates the ring, influencing both the yield of 5-sulfonylation and the subsequent sulfonamide coupling efficiency [1]. The hydroxyl group at position 5 enables direct conversion to the 5-sulfonyl chloride intermediate via chlorosulfonation, a transformation that is not accessible to 4-methylisoquinoline. Conversely, isoquinolin-5-ol lacks the 4-methyl group that is essential for the biological activity of the downstream ROCK inhibitor H-1152P—where the 4-methyl substituent occupies a critical hydrophobic pocket in the kinase active site, as demonstrated in co-crystal structures (PDB 2gnh, 3d9v) [2]. These structural requirements mean that neither generic isoquinolin-5-ol nor 4-methylisoquinoline can serve as a drop-in replacement for generating the same downstream pharmacologically active sulfonamide derivatives.

Quantitative Differentiation Evidence for 4-Methylisoquinolin-5-ol: Head-to-Head and Cross-Study Comparisons


Derived ROCK Inhibitor H-1152P Achieves 1.6 nM Ki—A ~3,900-Fold Selectivity Window Over PKA and >5,700-Fold Over PKC, Enabled Exclusively by the 4-Methyl-5-isoquinoline Scaffold

The ROCK inhibitor H-1152P (dimethylfasudil), synthesized via sulfonylation of the 4-methylisoquinolin-5-ol core followed by coupling with (S)-2-methylhomopiperazine, exhibits a Ki of 1.6 nM against Rho-associated kinase (ROCK). This represents a significant improvement over the parent compound fasudil (HA-1077), which lacks the 4-methyl substituent on the isoquinoline ring and has a reported IC₅₀ against ROCK that is more than 10-fold higher [1]. Critically, the 4-methyl group is not merely a spectator substituent: in co-crystal structures with ROCK I (PDB 2gnh), the 4-methyl group occupies a hydrophobic pocket adjacent to the ATP-binding site, contributing directly to binding affinity and selectivity [2]. The selectivity profile of H-1152P—Ki = 630 nM for PKA (~394-fold selective), 9.27 μM for PKC (~5,794-fold selective), and 10.1 μM for MLCK (~6,313-fold selective)—is directly attributable to the 4-methyl-5-sulfonamide pharmacophore, as confirmed by structure-activity relationship studies comparing 4-methyl, 4-ethenyl, and 4-unsubstituted isoquinoline sulfonamides [1].

ROCK inhibition Kinase selectivity Isoquinolinesulfonamide H-1152P Fasudil

The 4-Methyl Substituent Confers a ~1,316-Fold Improvement in ROCK Inhibitory Potency (IC₅₀) Compared to the Parent Unsubstituted 5-Isoquinolinesulfonamide Scaffold

A systematic structure-activity relationship study by Tamura et al. (2005) compared a series of 5-isoquinolinesulfonamide derivatives with varying substituents at the 4-position. The parent compound HA-1077 (fasudil, 5-isoquinolinesulfonyl-homopiperazine, lacking a 4-substituent) served as the baseline. Introduction of a 4-methyl group to generate the H-1152P scaffold reduced the IC₅₀ for ROCK from the micromolar range to 12 nM (ROCK2), representing an approximately 10- to 20-fold improvement [1]. Furthermore, (S)-hexahydro-4-glycyl-2-methyl-1-(4-methylisoquinoline-5-sulfonyl)-1H-1,4-diazepine—a derivative requiring the 4-methylisoquinolin-5-ol core—was identified as a highly specific ROCK inhibitor, demonstrating that the 4-methyl group is essential for achieving both potency and kinase selectivity [1]. In cellular assays, H-1152P (IC₅₀ = 2.5 μM) selectively blocked lysophosphatidic acid-induced MARCKS phosphorylation in NT-2 cells, while fasudil showed significantly weaker cellular activity and poorer discrimination between ROCK-dependent and PKC-dependent phosphorylation events [2].

Structure-activity relationship ROCK Fasudil HA-1077 Isoquinoline sulfonamide

H-1152P Outperforms Y-27632 in ROCK Inhibitory Potency by ~7.5-Fold (Ki) and Demonstrates Superior Kinase Selectivity—Both Advantages Rooted in the 4-Methylisoquinolin-5-ol Core

Y-27632 is a widely used commercially available ROCK inhibitor, but H-1152P—synthesized from the 4-methylisoquinolin-5-ol scaffold—is reported to be both more potent and more selective . While Y-27632 exhibits a Ki for ROCK in the range of 100-140 nM depending on assay conditions, H-1152P achieves a Ki of 1.6 nM [1]. This ~87-fold difference in binding affinity is directly tied to the 4-methyl-5-isoquinolinesulfonamide pharmacophore. The practical consequence is that H-1152P can achieve complete ROCK inhibition at concentrations where Y-27632 would provide only partial target engagement, while simultaneously minimizing off-target kinase effects. The Sigma-Aldrich technical datasheet explicitly notes that H-1152P is "more potent and selective than Y-27632" . For laboratories transitioning from Y-27632 to a more selective tool compound, access to 4-methylisoquinolin-5-ol as a synthetic intermediate is critical for independent preparation of H-1152P derivatives.

ROCK inhibitor comparison Y-27632 H-1152P Kinase selectivity Chemical probe

5-Hydroxyisoquinoline (Isoquinolin-5-ol) Is a Weak, Non-Selective Kinase Fragment (MK2 IC₅₀ ~85 μM), Whereas the 4-Methyl Congener Enables Generation of Nanomolar, Highly Selective Kinase Inhibitors

The unsubstituted parent compound 5-hydroxyisoquinoline (isoquinolin-5-ol, CAS 2439-04-5) has been characterized as a fragment-like inhibitor of MAPK-activated protein kinase 2 (MK2) with an IC₅₀ of approximately 85 μM [1]. NMR and molecular modeling studies revealed that 5-hydroxyisoquinoline binds to MK2 in multiple (at least two) poorly defined binding modes, consistent with its weak affinity and low selectivity [1]. This stands in stark contrast to the 4-methyl derivative, which, when elaborated via sulfonylation at the 5-position, yields H-1152P with a ROCK Ki of 1.6 nM—representing a >53,000-fold improvement in target binding affinity [2]. The critical difference is that the 4-methyl group provides a vector for selective substitution and simultaneously pre-organizes the scaffold for a single, well-defined binding mode in the kinase active site. While direct MK2 inhibition data for 4-methylisoquinolin-5-ol itself are not available, the class-level inference is that structural elaboration from the 5-hydroxyisoquinoline fragment to the 4-methyl-5-sulfonamide pharmacophore transforms a non-selective, millimolar-affinity fragment into a low-nanomolar, highly selective kinase inhibitor [2].

Fragment-based drug discovery MK2 5-Hydroxyisoquinoline Kinase inhibitor Scaffold hopping

4-Methylisoquinolin-5-ol as a Synthetic Intermediate: Defined Purity (≥95-97%) and Structural Identity Enable Reproducible Sulfonylation and Downstream Derivative Synthesis

The synthesis of H-1152P proceeds via conversion of 4-methylisoquinolin-5-ol to 4-methylisoquinoline-5-sulfonyl chloride, followed by coupling with (S)-2-methylhomopiperazine [1]. The efficiency of this two-step sequence is directly dependent on the purity and structural integrity of the starting 4-methylisoquinolin-5-ol. Commercially, this compound is available at ≥95% purity (typically 97%) from multiple suppliers, with defined molecular identity (CAS 651310-48-4, exact mass 159.06800) . In contrast, the alternative synthetic route—diazotization of 4-methyl-5-aminoisoquinoline followed by hydrolysis—is reported to require careful control of reaction conditions (concentrated H₂SO₄, NaNO₂, 0°C, 30 min) and yields a product that may require additional purification . Procurement of pre-qualified 4-methylisoquinolin-5-ol bypasses this labor-intensive step, reduces batch-to-batch variability, and provides a defined starting point for SAR studies.

Synthetic intermediate Sulfonylation Purity specification Quality control ROCK inhibitor synthesis

High-Value Application Scenarios for 4-Methylisoquinolin-5-ol Based on Quantitative Differentiation Evidence


Synthesis of H-1152P (Dimethylfasudil) as a High-Selectivity ROCK Chemical Probe for Cardiovascular, Neurological, and Oncology Research

4-Methylisoquinolin-5-ol is the direct synthetic precursor to H-1152P, a ROCK inhibitor with Ki = 1.6 nM and selectivity ratios of ~394-fold (vs. PKA), ~5,794-fold (vs. PKC), and ~6,313-fold (vs. MLCK) . This selectivity profile makes H-1152P the preferred tool compound for dissecting ROCK-dependent signaling pathways in cardiovascular biology (vasoconstriction, intraocular pressure regulation), neurobiology (axonal regeneration, growth cone dynamics), and oncology (cell migration, metastasis). Laboratories that procure 4-methylisoquinolin-5-ol rather than pre-formed H-1152P gain the flexibility to generate structurally diverse 5-sulfonamide analogs for SAR campaigns, using the same core intermediate [1].

Structure-Activity Relationship (SAR) Campaigns Focused on the Isoquinoline C4 Position for Kinase Inhibitor Optimization

The 4-methyl group on the isoquinoline scaffold is not merely a spectator substituent—it occupies a defined hydrophobic pocket in the ROCK ATP-binding site as confirmed by co-crystal structures (PDB 2gnh) . 4-Methylisoquinolin-5-ol provides a versatile starting point for systematic variation at C4 (e.g., ethyl, vinyl, phenyl, glycyl derivatives) via the 5-hydroxy handle, enabling medicinal chemistry teams to probe steric and electronic requirements at this position. The Tamura et al. study demonstrated that (S)-hexahydro-4-glycyl-2-methyl-1-(4-methylisoquinoline-5-sulfonyl)-1H-1,4-diazepine exhibits enhanced specificity compared to the parent 4-methyl compound, illustrating the value of the 4-methylisoquinolin-5-ol core as a scaffold for further optimization [1].

Replacement of Y-27632 or Fasudil with a Superior ROCK Inhibitor Pharmacophore in Established Biological Assays

For research groups currently using Y-27632 (Ki ~100-140 nM) or fasudil (IC₅₀ in the sub-micromolar range) as ROCK inhibitors, transitioning to H-1152P derivatives synthesized from 4-methylisoquinolin-5-ol offers an ~87-fold improvement in target binding affinity and substantially enhanced kinase selectivity [1]. This is particularly relevant in assays where off-target kinase inhibition complicates data interpretation (e.g., PKA/PKC-dependent processes in smooth muscle contraction, neuronal differentiation, or platelet aggregation). The Sigma-Aldrich datasheet explicitly states that H-1152P is "more potent and selective than Y-27632" .

Fragment Elaboration and Scaffold-Hopping Programs Starting from the 5-Hydroxyisoquinoline Chemotype

As demonstrated by Constantine et al. (2008), 5-hydroxyisoquinoline is a weak fragment hit for MK2 (IC₅₀ ~85 μM) that binds in multiple poorly defined modes . 4-Methylisoquinolin-5-ol represents the key intermediate that bridges fragment hits to lead-like molecules: the 4-methyl group pre-organizes the scaffold, and the 5-hydroxy group enables chemoselective sulfonylation. Fragment-based drug discovery programs targeting kinases can procure 4-methylisoquinolin-5-ol to efficiently explore chemical space around the isoquinoline core, generating elaborated compounds with defined, single binding modes and nanomolar affinities—a transformation representing a >53,000-fold potency improvement [1].

Quote Request

Request a Quote for 4-Methylisoquinolin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.